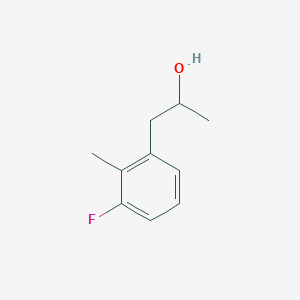

1-(3-Fluoro-2-methylphenyl)propan-2-ol

Description

1-(3-Fluoro-2-methylphenyl)propan-2-ol is a fluorinated secondary alcohol characterized by a propan-2-ol backbone attached to a 3-fluoro-2-methylphenyl substituent.

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUQYSGDRXAEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluoro-2-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(3-fluoro-2-methylphenyl)propan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 1-(3-fluoro-2-methylphenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-fluoro-2-methylphenyl)propan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane, 1-(3-fluoro-2-methylphenyl)propan-2-amine, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 1-(3-Fluoro-2-methylphenyl)propan-2-one.

Reduction: 1-(3-Fluoro-2-methylphenyl)propan-2-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1-(3-Fluoro-2-methylphenyl)propan-2-ol serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in the production of pharmaceuticals and specialty chemicals due to its reactivity and ability to undergo various chemical transformations.

Synthetic Routes

- Reduction : The compound can be synthesized through the reduction of its corresponding ketone, 1-(3-fluoro-2-methylphenyl)propan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like THF or ethanol.

- Oxidation : The hydroxyl group can be oxidized to yield the corresponding ketone using agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

- Substitution Reactions : The fluorine atom can be substituted with various functional groups via nucleophilic substitution reactions, expanding its applicability in organic synthesis.

Biological Applications

1-(3-Fluoro-2-methylphenyl)propan-2-ol has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Activity

Recent studies indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various microorganisms are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <100 |

| Escherichia coli | <150 |

| Pseudomonas aeruginosa | <125 |

| Bacillus subtilis | <75 |

These findings suggest that it could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Fluoro-2-methylphenyl)propan-2-ol includes:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Follows water distribution patterns in the body.

- Metabolism : Undergoes metabolic transformations that can affect its biological activity over time.

Case Studies and Research Findings

Several studies have explored the biological activities of fluorinated compounds similar to 1-(3-Fluoro-2-methylphenyl)propan-2-ol. These investigations highlight the importance of the fluorine atom in enhancing pharmacological effects:

- Fluorinated Phenolic Compounds : Research indicates that these compounds exhibit improved biological activity due to increased lipophilicity and metabolic stability.

- Fluorinated Alkaloids : Studies show that fluorinated alkaloids can enhance binding affinity to specific receptors, potentially increasing their efficacy as pharmaceutical agents.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of 1-(3-Fluoro-2-methylphenyl)propan-2-ol with related compounds:

*LogP values estimated using substituent contribution models (fluorine: +0.14; methyl: +0.56; chlorine: +0.71).

Key Observations :

- Fluorine vs.

- Methyl Group: The 2-methyl group enhances steric hindrance, possibly affecting binding pocket interactions compared to unsubstituted or methoxy-containing analogs (e.g., diarylpropanols ).

- Alcohol Position : As a secondary alcohol, the target compound may exhibit different hydrogen-bonding capacity compared to primary alcohols (e.g., ), influencing receptor affinity.

Biological Activity

1-(3-Fluoro-2-methylphenyl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3-Fluoro-2-methylphenyl)propan-2-ol has the following chemical structure:

- Molecular Formula: C10H13F

- Molecular Weight: 168.21 g/mol

This compound features a fluorine atom attached to a phenyl ring, which significantly influences its biological interactions and pharmacological properties.

The biological activity of 1-(3-Fluoro-2-methylphenyl)propan-2-ol can be attributed to several mechanisms:

1. Interaction with Enzymes:

- The compound may act as an inhibitor or substrate for various enzymes involved in metabolic pathways, affecting cellular functions and signaling cascades.

2. Modulation of Cell Signaling:

- It can influence cell signaling pathways, leading to alterations in gene expression, cell proliferation, and apoptosis. The presence of the fluorine atom enhances binding affinity to specific receptors, potentially increasing its efficacy as a pharmaceutical agent.

3. Antimicrobial Activity:

- Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes within microbial cells .

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Fluoro-2-methylphenyl)propan-2-ol includes:

- Absorption: Rapidly absorbed from the gastrointestinal tract.

- Distribution: Follows water distribution patterns in the body.

- Metabolism: Undergoes metabolic transformations that can affect its biological activity over time.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of 1-(3-Fluoro-2-methylphenyl)propan-2-ol against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <100 |

| Escherichia coli | <150 |

| Pseudomonas aeruginosa | <125 |

| Bacillus subtilis | <75 |

These values suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, 1-(3-Fluoro-2-methylphenyl)propan-2-ol has been studied for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and modulate pathways related to inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activities of similar fluorinated compounds, highlighting the importance of the fluorine atom in enhancing pharmacological effects:

- Fluorinated Phenolic Compounds:

- Fluorinated Alkaloids:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.